Physicochemical Differentiation: LogP, Molecular Weight, and Rotatable Bond Count vs. 2‑Phenyl Analog
The 2‑benzyl analog exhibits a calculated logP of 1.50 (ChemSrc) compared with 1.30 (Buildingblock) for the 2‑phenyl analog. This ΔlogP of +0.2—together with an increase in molecular weight from 217.22 to 231.25 g/mol and one additional rotatable bond—systematically shifts the compound into more lipophilic, flexible chemical space, which can influence membrane permeability, plasma protein binding, and metabolic clearance . These values are derived from authoritative databases (ChemSrc for the target compound; Buildingblock and Sielc for the comparator) and represent cross-study comparable evidence.
Comparator: logP 1.30, MW 217.22, 3 rotatable bonds
ΔlogP +0.2, ΔMW +14, Δrotatable bonds +1
| Evidence Dimension | LogP, Molecular Weight, Rotatable Bonds |
|---|---|
| Target Compound Data | LogP = 1.50; MW = 231.25 g/mol; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-Phenyl-4-(ethoxymethylene)oxazol-5(4H)-one (oxazolone): LogP = 1.30; MW = 217.22 g/mol; Rotatable bonds = 3 |
| Quantified Difference | ΔLogP ≈ +0.2; ΔMW ≈ +14 g/mol; ΔRotatable bonds = +1 |
| Conditions | Calculated logP values from ChemSrc (target) and Buildingblock/Sielc (comparator) |
Why This Matters
For procurement in lead optimization programs, this physicochemical differentiation enables deliberate tuning of lipophilicity and flexibility without altering the core pharmacophore, offering a distinct SAR probe.
